Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
Overview
Description
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Synthesis Analysis
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This would include properties like melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Synthesis and Characterization
Synthesis Process : Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is synthesized through processes such as Claisen condensation and Knorr cyclization, starting with 1-(4-methoxyphenyl)ethanone and diethyl oxalate. This compound is further used to create pyrazole hydrazones and carbohydrazide derivatives (Huang Jie-han, 2008).
Auxin Activities and Antiblastic Properties : Research involving ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate has explored its use in synthesizing new compounds with auxin activities. However, these activities were found to be not high, and some derivatives showed antiblastic properties against wheat germ (A. Yue et al., 2010).
Structural Analysis and Properties
Regioselective Synthesis : Studies have focused on the regioselective route to synthesize 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, providing insight into the structural assignments and synthetic methods for such compounds (W. Ashton & G. Doss, 1993).
Antioxidant Activity : The antioxidant activity of ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate derivatives has been investigated, with findings indicating that the length of the alcohol chain in the compound can influence its antioxidant potential (Taís B. Goulart et al., 2020).
Applications in Medicinal Chemistry
Antifungal Activity Study : There's research on synthesizing derivatives of ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate for potential antifungal activity, exploring the compounds' interaction with biological targets such as 14-α-demethylase lanosterol (S. Fedotov et al., 2022).
Cancer Cell Growth Inhibition : Novel derivatives of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate have been evaluated for their ability to inhibit lung cancer cell growth, indicating potential applications in cancer treatment (Liang-Wen Zheng et al., 2010).
Other Relevant Studies
- Corrosion Protection : Research into ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate derivatives has also extended to their application in corrosion protection, demonstrating effectiveness in inhibiting mild steel corrosion in acidic environments (P. Paul et al., 2020).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)12-8-11(14-15-12)9-4-6-10(17-2)7-5-9/h4-8H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGZPPOLTPVBLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661490 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
CAS RN |
229015-76-3 | |
Record name | ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Citations
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